molecular formula C21H23N3O7S B4026079 METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

Cat. No.: B4026079
M. Wt: 461.5 g/mol
InChI Key: CTQWUJMIRDIDKI-UHFFFAOYSA-N
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Description

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound that features a combination of functional groups, including a nitro group, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nitrobenzoate Core: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group at the 5-position.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the aniline derivative to introduce the sulfonyl group.

    Coupling with Piperidine: The final step involves the coupling of the sulfonylated aniline with 4-methylpiperidine under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or the sulfonyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Pathway Modulation: Affecting signaling pathways and gene expression to produce a biological response.

Comparison with Similar Compounds

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-14-7-9-23(10-8-14)32(29,30)19-5-3-17(4-6-19)22-20(25)15-11-16(21(26)31-2)13-18(12-15)24(27)28/h3-6,11-14H,7-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQWUJMIRDIDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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